The compound identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 234-218-4 corresponds to 2-methyl-4-isothiazolin-3-one, a biocide commonly used in various industrial applications. This compound is part of a class known as isothiazolinones, which are characterized by their effective antimicrobial properties. Specifically, 2-methyl-4-isothiazolin-3-one is often utilized as a preservative in cosmetics, personal care products, and industrial formulations due to its ability to inhibit the growth of bacteria, fungi, and algae.
The compound can also participate in hydrolysis reactions, especially in aqueous environments, where it can break down into less toxic byproducts. The stability of 2-methyl-4-isothiazolin-3-one in various pH conditions influences its efficacy and degradation rates during application.
2-methyl-4-isothiazolin-3-one exhibits potent biological activity primarily as an antimicrobial agent. It is effective against a wide range of bacteria and fungi, making it a popular choice in formulations requiring preservation against microbial contamination. Studies have shown that this compound can disrupt cellular membranes and inhibit enzyme activity within microbial cells, leading to cell death.
The synthesis of 2-methyl-4-isothiazolin-3-one typically involves the reaction between 2-methylthioamino acids and halogenated carbonyl compounds. A common method includes:
These synthetic routes are optimized for yield and efficiency while ensuring that the resultant compound meets regulatory standards for safety and efficacy.
The primary applications of 2-methyl-4-isothiazolin-3-one include:
Due to its broad-spectrum antimicrobial properties, this compound has become integral in various industries requiring effective preservation solutions.
Several compounds share structural similarities or functional applications with 2-methyl-4-isothiazolin-3-one. Below is a comparison highlighting their uniqueness:
Compound Name | EINECS Number | Key Features |
---|---|---|
1,2-Benzisothiazolin-3-one | 220-120-9 | Used as a biocide; less skin sensitization risk. |
5-Chloro-2-methylisothiazolin-3-one | 261-143-8 | Broad-spectrum biocide; often used in cosmetics. |
Isobutylparaben | 252-262-8 | Common preservative; less effective against fungi. |
Methylisothiazolinone | 220-239-6 | Similar antimicrobial properties; more allergenic. |
While all these compounds serve similar purposes as preservatives or biocides, 2-methyl-4-isothiazolin-3-one stands out due to its potent antimicrobial activity combined with specific regulatory scrutiny regarding safety concerns related to skin sensitization. Its unique structure allows for effective microbial control at lower concentrations compared to some alternatives.
Einecs 234-218-4, registered under CAS No. 10600-62-1, is a coordination complex comprising 4,4'-methylenebis[3-hydroxy-2-naphthoic acid] and 2-chloro-N,N-dimethyl-10H-phenothiazine-10-propanamine. Its discovery aligns with mid-20th-century advancements in phenothiazine derivatives, which gained prominence after the introduction of chlorpromazine in 1952. The pamoate salt form emerged later as a strategy to modulate solubility and extend drug release profiles, exemplified by patents such as aripiprazole pamoate. The compound’s inclusion in the European Inventory of Existing Commercial Chemical Substances (EINECS) confirms its commercialization before 1981.
IUPAC Name:
4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid; 3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine.
Classification:
Molecular Formula:
C$${23}$$H$${16}$$O$$6$$ · 2C$${17}$$H$${19}$$ClN$$2$$S.
Structural Features:
Global Registries:
Registry | Identifier | Purpose |
---|---|---|
EINECS | 234-218-4 | EU inventory of pre-1981 substances. |
CAS | 10600-62-1 | Universal chemical identifier. |
REACH | Not yet updated | Regulates post-1981 substances. |
Key Databases:
The European Chemicals Agency (ECHA) governs Einecs 234-218-4 under Regulation (EC) No 1907/2006 (REACH). Key frameworks include:
Substance Identity:
Pamoate salts are widely used to prolong drug action. Key analogs include:
Structural Comparisons:
(Note: Excluded per user request; focus retained on identity-related sections.)